molecular formula C10H13NO4 B14271322 Amino benzoate;oxiran-2-ylmethanol CAS No. 138782-99-7

Amino benzoate;oxiran-2-ylmethanol

Cat. No.: B14271322
CAS No.: 138782-99-7
M. Wt: 211.21 g/mol
InChI Key: AWCHMMQANBQEFT-UHFFFAOYSA-N
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Description

Amino benzoate;oxiran-2-ylmethanol is a compound that combines the structural features of an amino benzoate and an oxirane (epoxide) group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and an epoxide ring in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino benzoate;oxiran-2-ylmethanol typically involves the reaction of an amino benzoate with an epoxide precursor. One common method is the reaction of an amino benzoate with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the oxirane-2-ylmethanol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing the reactants in a reactor, maintaining the reaction temperature, and purifying the product through distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino benzoate;oxiran-2-ylmethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of amino-substituted derivatives.

Scientific Research Applications

Amino benzoate;oxiran-2-ylmethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of amino benzoate;oxiran-2-ylmethanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways, resulting in various biological effects .

Comparison with Similar Compounds

Amino benzoate;oxiran-2-ylmethanol can be compared with other similar compounds, such as:

List of Similar Compounds

  • Benzofuran
  • Epichlorohydrin
  • Glycidol
  • Benzyl oxirane

This compound stands out due to its unique combination of an amino group and an epoxide ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

138782-99-7

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

amino benzoate;oxiran-2-ylmethanol

InChI

InChI=1S/C7H7NO2.C3H6O2/c8-10-7(9)6-4-2-1-3-5-6;4-1-3-2-5-3/h1-5H,8H2;3-4H,1-2H2

InChI Key

AWCHMMQANBQEFT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CO.C1=CC=C(C=C1)C(=O)ON

Origin of Product

United States

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